N-(4-bromophenyl)-4-ethylbenzamide N-(4-bromophenyl)-4-ethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15715128
InChI: InChI=1S/C15H14BrNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H14BrNO
Molecular Weight: 304.18 g/mol

N-(4-bromophenyl)-4-ethylbenzamide

CAS No.:

Cat. No.: VC15715128

Molecular Formula: C15H14BrNO

Molecular Weight: 304.18 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-4-ethylbenzamide -

Specification

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
IUPAC Name N-(4-bromophenyl)-4-ethylbenzamide
Standard InChI InChI=1S/C15H14BrNO/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(16)8-10-14/h3-10H,2H2,1H3,(H,17,18)
Standard InChI Key AIQFMLWABGCAHE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Structure and Bonding

N-(4-Bromophenyl)-4-ethylbenzamide consists of a benzamide core (C6H5CONH\text{C}_6\text{H}_5\text{CONH}) modified with two functional groups:

  • A 4-bromophenyl group (C6H4Br\text{C}_6\text{H}_4\text{Br}) attached to the amide nitrogen.

  • A para-ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) on the benzene ring of the benzoyl moiety.

The IUPAC name, N(4bromophenyl)4ethylbenzamideN-(4-bromophenyl)-4-ethylbenzamide, reflects these substituents’ positions. The compound’s planar structure facilitates π-π stacking interactions, while the bromine atom introduces steric and electronic effects that influence reactivity .

Table 1: Key Identifiers of N-(4-Bromophenyl)-4-ethylbenzamide

PropertyValueReference
Molecular FormulaC15H14BrNO\text{C}_{15}\text{H}_{14}\text{BrNO}
Molecular Weight304.18 g/mol
CAS Registry Number300670-74-0
InChIKeyAIQFMLWABGCAHE-UHFFFAOYSA-N
SMILESCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Synthesis and Manufacturing

Laboratory Synthesis

The compound is typically synthesized via amide coupling between 4-ethylbenzoic acid and 4-bromoaniline. A widely cited method involves:

  • Activation of the carboxylic acid: 4-Ethylbenzoic acid is treated with a coupling agent such as TBTU (O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate\text{O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate}) in N,N-dimethylformamide (DMF)\text{N,N-dimethylformamide (DMF)}.

  • Nucleophilic attack: 4-Bromoaniline reacts with the activated intermediate in the presence of triethylamine (NEt3\text{NEt}_3), which neutralizes HBr\text{HBr} byproducts.

The reaction proceeds under mild conditions (room temperature, 12–24 hours) with yields exceeding 70% after purification by column chromatography.

Physicochemical Properties

Thermal and Chromatographic Data

N-(4-Bromophenyl)-4-ethylbenzamide exhibits a retention index (II) of 2509 on a non-polar capillary column (5% phenyl methyl siloxane, 30 m length) using a temperature program from 50°C to 290°C . This high retention index suggests significant hydrophobic interactions with the stationary phase, consistent with its aromatic and alkyl substituents .

Table 2: Chromatographic Conditions from NIST Data

ParameterValue
Column TypeCapillary (5% phenyl methyl siloxane)
Column Length30 m
Temperature Program50°C → 120°C at 5°C/min; 120°C → 290°C at 12°C/min
Retention Index (II)2509

Spectroscopic Characteristics

  • Mass Spectrometry: The molecular ion peak ([M]+\text{[M]}^+) appears at m/zm/z 304.18, with fragmentation patterns dominated by the loss of the bromophenyl group (C6H4Br-\text{C}_6\text{H}_4\text{Br}) .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals include a triplet for the ethyl group’s methylene protons (~1.2 ppm) and a singlet for the amide proton (~10.1 ppm).

Reactivity and Chemical Behavior

Substitution Reactions

The bromine atom at the para position of the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS). For example, reaction with sodium methoxide in methanol replaces bromine with a methoxy group, yielding N(4methoxyphenyl)4ethylbenzamideN-(4-methoxyphenyl)-4-ethylbenzamide.

Stability Under Various Conditions

  • Thermal Stability: Decomposes above 290°C, as indicated by its gas chromatography profile .

  • Hydrolytic Stability: The amide bond resists hydrolysis under neutral conditions but cleaves in strongly acidic or basic media.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Material Science Applications

As a rigid aromatic molecule, it has been explored in liquid crystal formulations and organic semiconductors, though data remain preliminary.

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